3-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide
Overview
Description
3-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound features a bromine atom attached to the benzamide core, along with a 2,5-dimethoxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide typically involves a multi-step process:
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Bromination of Benzamide: : The initial step involves the bromination of benzamide to introduce the bromine atom. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
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Formation of 2,5-Dimethoxyphenyl Ethylamine: : Separately, 2,5-dimethoxyphenyl ethylamine is synthesized through the reduction of 2,5-dimethoxyphenyl acetonitrile using a reducing agent like lithium aluminum hydride (LiAlH₄).
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Amidation Reaction: : The final step involves the coupling of the brominated benzamide with 2,5-dimethoxyphenyl ethylamine. This is typically carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The bromine atom in 3-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
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Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, particularly involving the methoxy groups. Oxidizing agents like potassium permanganate (KMnO₄) can oxidize the methoxy groups to form corresponding aldehydes or carboxylic acids.
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Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzamides with different functional groups replacing the bromine atom.
Oxidation: Production of aldehydes or carboxylic acids from the oxidation of methoxy groups.
Hydrolysis: Generation of carboxylic acids and amines from the hydrolysis of the amide bond.
Scientific Research Applications
3-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide has several applications in scientific research:
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Medicinal Chemistry: : The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
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Materials Science: : The compound’s unique chemical properties make it useful in the synthesis of advanced materials, such as polymers and organic semiconductors.
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Biological Studies: : It is used in biochemical assays to study enzyme interactions and receptor binding, providing insights into molecular mechanisms and pathways.
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Industrial Applications: : The compound can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the 2,5-dimethoxyphenyl group play crucial roles in binding to these targets, influencing their activity and function. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3,5-dichlorophenyl)benzamide: Similar in structure but with different substituents on the phenyl ring, leading to variations in chemical and biological properties.
2-bromo-N-(2,5-dimethoxyphenyl)benzamide: Differing in the position of the bromine atom, which can affect its reactivity and interactions.
N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide:
Uniqueness
3-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide is unique due to the combination of the bromine atom and the 2,5-dimethoxyphenyl ethyl group. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-11(15-10-14(21-2)7-8-16(15)22-3)19-17(20)12-5-4-6-13(18)9-12/h4-11H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZUIVUEUHOBLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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